2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
Description
2,6-Difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide (CAS: 1351613-32-5) is a sulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide core linked to a hydroxyethyl-thiophene moiety. Its molecular formula, C₁₃H₁₃F₂NO₃S₂, and molecular weight (333.374 g/mol) reflect a compact structure with distinct functional groups:
- Fluorine atoms at the 2- and 6-positions of the benzene ring, enhancing lipophilicity and metabolic stability.
- A hydroxyethyl bridge, which may improve solubility compared to purely aromatic sulfonamides.
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3S2/c1-8-5-6-20-12(8)11(17)7-16-21(18,19)13-9(14)3-2-4-10(13)15/h2-6,11,16-17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQVAKXWTVDTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 3-methylthiophene.
Formation of Intermediate: The 3-methylthiophene undergoes a Friedel-Crafts acylation to introduce the ethyl group, forming an intermediate.
Nucleophilic Substitution: The intermediate reacts with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the ethyl position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary amines, and thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Sulfonamides are known for their antibacterial properties, and the presence of the thiophene ring could enhance its activity against certain bacterial strains.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to enzyme inhibition. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonylurea-Based Herbicides (Triazine-Linked Sulfonamides)
Sulfonylurea herbicides, such as triflusulfuron methyl and metsulfuron methyl (), share the sulfonamide group but differ in their linkage to triazine rings. Key distinctions include:
| Property | Target Compound | Triflusulfuron Methyl | Metsulfuron Methyl |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₃F₂NO₃S₂ | C₁₅H₁₅F₃N₆O₆S | C₁₄H₁₅N₅O₆S |
| Molecular Weight | 333.374 | 471.37 | 381.36 |
| Core Structure | Difluorobenzenesulfonamide + thiophene | Triazine + trifluoroethoxy + sulfonamide | Triazine + methoxy + sulfonamide |
| Functional Impact | Thiophene enhances aromatic interactions | Triazine confers herbicidal activity | Methoxy group modulates selectivity |
The target compound lacks the triazine moiety critical for herbicidal activity in sulfonylureas, suggesting divergent applications. However, its fluorine substitutions may improve membrane permeability relative to non-fluorinated analogs .
Fluorinated Sulfonamide Derivatives (Complex Scaffolds)
The compound N-[3-[6-(5,6-Difluoro-1,3-benzothiazol-2-ylmethoxy)-4(R)-hydroxy-3,4-dihydro-2H-1-benzopyran-3(R)-ylmethyl]-4-methoxyphenyl]trifluoromethanesulfonamide (CAS: 158102-93-3, ) exemplifies a high-complexity fluorinated sulfonamide. Key differences:
The target compound’s smaller size and simpler scaffold may favor synthetic accessibility and pharmacokinetic profiles (e.g., oral bioavailability) compared to bulkier derivatives .
Data Tables
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₁₃F₂NO₃S₂ | 333.374 | 2,6-difluoro, thiophene, hydroxyethyl |
| Triflusulfuron Methyl | C₁₅H₁₅F₃N₆O₆S | 471.37 | Triazine, trifluoroethoxy |
| N-[3-(Difluoro-benzothiazole derivative)... | C₂₆H₂₁N₂O₆F₅S₂ | 616.58 | Benzothiazole, trifluoromethanesulfonamide |
Table 2: Hypothetical Property Comparison*
| Property | Target Compound | Triflusulfuron Methyl | Compound |
|---|---|---|---|
| logP (Estimated) | ~2.5 | ~1.8 | ~3.2 |
| Water Solubility | Moderate | Low | Low |
| Metabolic Stability | High (fluorine) | Moderate | High (fluorine) |
Biological Activity
2,6-Difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure, featuring fluorine substitutions and a sulfonamide group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural features:
- IUPAC Name : this compound
- Chemical Formula : C13H14F2N2O3S
- Molecular Weight : 320.32 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The sulfonamide group can mimic natural substrates and inhibit enzyme activity, while the fluorine atoms enhance binding affinity and stability. The hydroxy group may also participate in hydrogen bonding with target proteins, facilitating interaction.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.
2. Antitumor Activity
Preliminary investigations into the antitumor potential of this compound suggest it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways involved are still under investigation but may relate to its interaction with key signaling molecules involved in cell cycle regulation.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
A selection of case studies provides insight into the biological effects of this compound:
- Study on Antimicrobial Activity : A study conducted by Umesha et al. (2009) demonstrated that similar sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations .
- Antitumor Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells via mitochondrial pathways.
- Inflammation Model : An animal model study indicated that treatment with this sulfonamide reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
